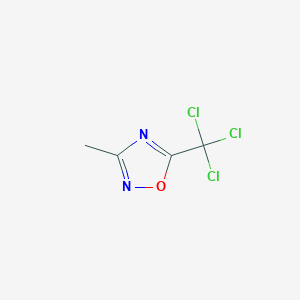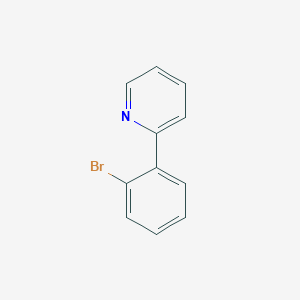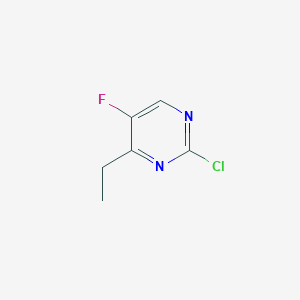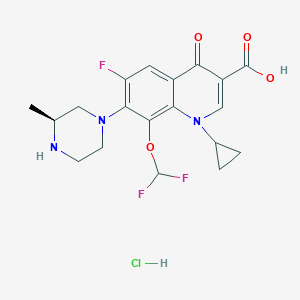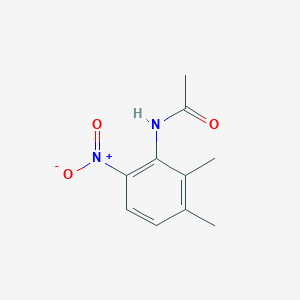
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-cyclopropyl-2-hydroxyethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Reactants: tert-Butyl chloroformate and 2-cyclopropyl-2-hydroxyethylamine.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Temperature: Room temperature.
Reaction Time: Several hours until completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of tert-butyl chloroformate and 2-cyclopropyl-2-hydroxyethylamine.
Continuous Stirring: Ensures proper mixing and reaction efficiency.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. It can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity, leading to various biochemical effects. The pathways involved include the inhibition of acetylcholinesterase, which is crucial in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar structure but lacks the cyclopropyl and hydroxyethyl groups.
tert-Butyl (2-hydroxyethyl)carbamate: Similar but lacks the cyclopropyl group.
tert-Butyl (2-cyclopropyl)carbamate: Similar but lacks the hydroxyethyl group.
Uniqueness: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-hydroxyethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVUORTFSUIHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564711 |
Source


|
| Record name | tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121102-91-8 |
Source


|
| Record name | Carbamic acid, (2-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121102-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
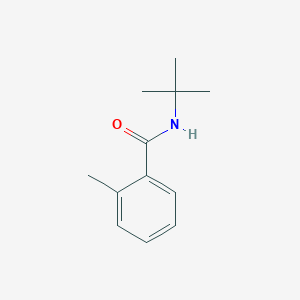
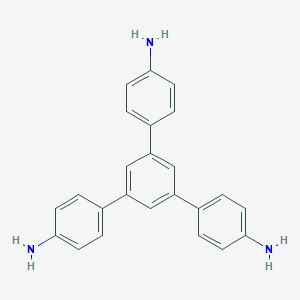
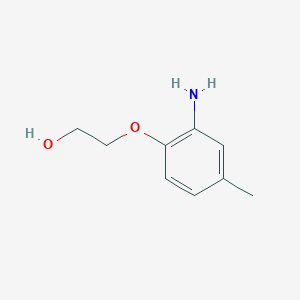
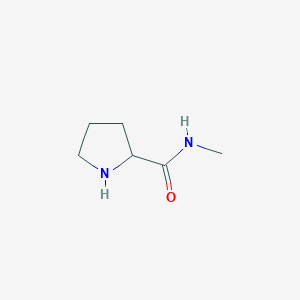
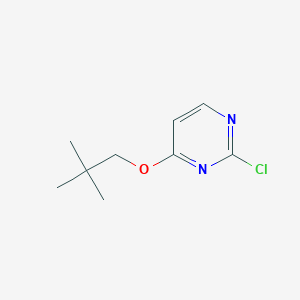
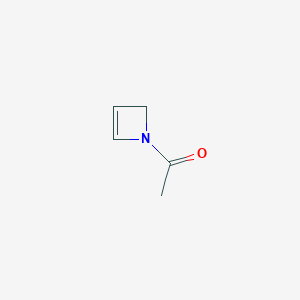

![((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate](/img/structure/B174907.png)
